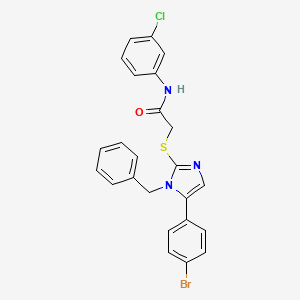![molecular formula C28H29N3O5 B2711101 4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891128-32-8](/img/structure/B2711101.png)
4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of applications.
Scientific Research Applications
Anticancer Activity
4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have been studied for their potential anticancer properties. Research by Ravinaik et al. (2021) showed that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This suggests the compound's potential as a therapeutic agent in cancer treatment (Ravinaik et al., 2021).
Photolysis Studies
The photolysis of similar oxadiazoles, as studied by Tsuge, Oe, and Tashiro (1977), involves intricate chemical transformations. This research contributes to understanding the behavior of such compounds under specific conditions, potentially relevant in photochemical applications (Tsuge, Oe, & Tashiro, 1977).
Crystal Structure and Biological Studies
Karanth et al. (2019) explored the crystal structure and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. Their research included antibacterial and antioxidant evaluations, highlighting the compound's utility in biological and chemical research (Karanth et al., 2019).
Antimicrobial Assessment
Elmagd et al. (2017) discussed the use of thiosemicarbazide derivatives, including oxadiazoles, for synthesizing various heterocyclic compounds with antimicrobial properties. This demonstrates the compound's potential in developing new antimicrobial agents (Elmagd et al., 2017).
Anticonvulsant Activity
Research by Zarghi et al. (2005) on 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, similar in structure to the compound , showed significant anticonvulsant activity. This suggests potential applications in the development of treatments for epilepsy and related disorders (Zarghi et al., 2005).
Antitubercular Activity
Nayak et al. (2016) synthesized oxadiazole derivatives and evaluated their antitubercular activities. This research contributes to the ongoing search for effective treatments against tuberculosis (Nayak et al., 2016).
Nematocidal Activity
Liu et al. (2022) explored the nematocidal activities of oxadiazole derivatives. The study found that some compounds showed good nematocidal activity against Bursaphelenchus xylophilus, indicating potential agricultural applications (Liu et al., 2022).
properties
IUPAC Name |
4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-4-33-23-17-22(18-24(34-5-2)25(23)35-6-3)27-30-31-28(36-27)29-26(32)21-14-12-20(13-15-21)16-19-10-8-7-9-11-19/h7-15,17-18H,4-6,16H2,1-3H3,(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOFRSPYLJWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

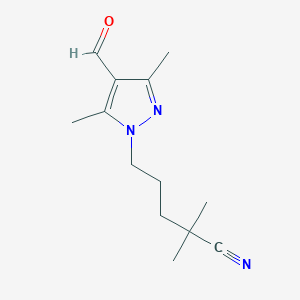
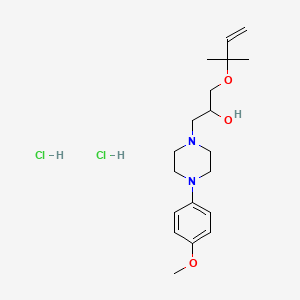
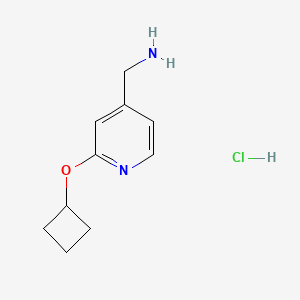
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)
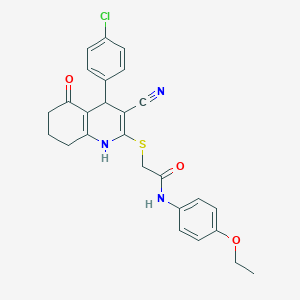
![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)

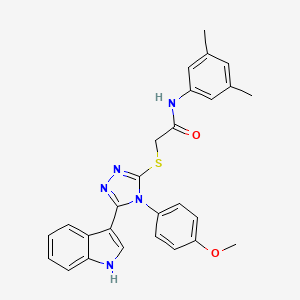
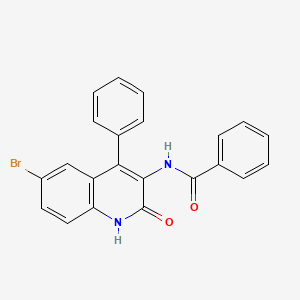
![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)
